molecular formula C14H10FN3OS2 B12162911 N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 496026-73-4

N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12162911
CAS No.: 496026-73-4
M. Wt: 319.4 g/mol
InChI Key: MNUWVXWVMNKTQR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked to a fluorophenyl group via a sulfanyl acetamide bridge. Thieno[2,3-d]pyrimidine derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties . The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and binding affinity to biological targets, as seen in structurally related compounds .

Properties

CAS No.

496026-73-4

Molecular Formula

C14H10FN3OS2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide

InChI

InChI=1S/C14H10FN3OS2/c15-10-3-1-2-4-11(10)18-12(19)7-21-14-9-5-6-20-13(9)16-8-17-14/h1-6,8H,7H2,(H,18,19)

InChI Key

MNUWVXWVMNKTQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=CS3)F

solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multiple steps:

    Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through an amide coupling reaction using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Kinase Inhibition

Kinases are crucial enzymes involved in numerous cellular processes, including signal transduction and cell division. Inhibitors targeting these enzymes are vital for developing treatments for cancers and other diseases. N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has been identified as a potential type II kinase inhibitor.

Research Findings:

  • A study highlighted the ability of thieno[2,3-d]pyrimidine derivatives to inhibit various kinases with promising activity profiles. The binding affinity and selectivity of such compounds can be optimized through structural modifications, which may include the incorporation of fluorinated phenyl groups .
  • The compound's structure suggests that it may interact favorably with the ATP-binding site of kinases, potentially leading to effective inhibition .

Antiviral Applications

The ongoing search for effective antiviral agents has led to the exploration of compounds that can inhibit viral replication mechanisms. This compound has shown potential in this area.

Case Studies:

  • In silico studies have identified several compounds targeting the main protease of SARS-CoV-2, where thieno[2,3-d]pyrimidine derivatives were among the candidates evaluated for their binding affinities and pharmacokinetic properties. The compound's structural features may enhance its efficacy against viral targets .
  • The compound's ability to modulate protein interactions involved in viral replication could be significant for developing new antiviral therapies.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies on thieno[2,3-d]pyrimidine derivatives have provided insights into how modifications can enhance potency and selectivity.

Key Insights:

  • Variations in substituents on the thieno[2,3-d]pyrimidine scaffold have been explored to optimize biological activity. For instance, the introduction of different aryl groups can significantly impact the compound's inhibitory potency against specific targets .
  • Detailed analyses of binding interactions using molecular docking simulations have helped elucidate mechanisms of action and guide further modifications for improved efficacy.

Potential Therapeutic Areas

Beyond kinase inhibition and antiviral applications, this compound may have broader therapeutic implications:

  • Cancer Therapy: Given its potential as a kinase inhibitor, this compound could be explored further in cancer treatment regimens.
  • Neurodegenerative Diseases: Research into compounds that influence cellular signaling pathways may reveal applications in treating neurodegenerative conditions where kinases play a role.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors through binding interactions facilitated by its fluorophenyl and thienopyrimidine moieties. These interactions could modulate the activity of the target protein, leading to a biological response.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorine positioning (e.g., 2-fluorophenyl vs. 2-chloro-4-fluorophenyl in ) influences lipophilicity and target binding. Ortho-fluorination may reduce steric hindrance compared to bulkier chloro substituents. Thieno[2,3-d]pyrimidine derivatives with electron-withdrawing groups (e.g., cyano in ) exhibit enhanced antiproliferative activity, likely due to improved interaction with ATP-binding pockets in kinases.

Biological Activity Trends: Compounds with fused cyclopenta-thiophene cores (e.g., compound 24 in ) show potent inhibition of tyrosine kinase receptors (IC₅₀ ~30 nM), comparable to clinical drugs like gefitinib. Thiazolidinone-containing analogs (e.g., compound 9 in ) demonstrate moderate anticancer activity, though their mechanisms may differ from kinase-targeted derivatives.

Synthetic Yields and Physicochemical Properties: Higher yields (e.g., 85% for compound 2 in ) are achieved using sodium acetate as a base in ethanol, whereas morpholino/phenethyl-substituted analogs (e.g., ) require more complex conditions (e.g., DMF/K₂CO₃). Melting points correlate with molecular rigidity; for example, compound 9 () melts at 175–177°C, lower than analogs with additional aromatic rings .

Mechanistic Insights and Target Specificity

  • Kinase Inhibition: Thieno[2,3-d]pyrimidine derivatives often mimic ATP analogs, competing for binding sites in tyrosine kinases. Compound 24 () likely inhibits EGFR or B-Raf kinases, similar to dasatinib .
  • Antimicrobial Activity : Derivatives with triazole moieties () exhibit broad-spectrum antimicrobial effects, suggesting divergent structure-activity relationships compared to anticancer analogs .

Biological Activity

N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H11F2N3S
  • Molecular Weight : 339.36 g/mol
  • CAS Number : 307511-94-0
  • Predicted Boiling Point : 503.4 ± 50.0 °C
  • Density : 1.418 ± 0.06 g/cm³
  • pKa : 4.96 ± 0.40

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its efficacy as a pharmaceutical agent.

Antitumor Activity

Research indicates that compounds with thieno[2,3-d]pyrimidine structures often exhibit potent antitumor activity. For instance, derivatives of this compound have been shown to inhibit key enzymes involved in cancer cell proliferation:

  • Inhibitory Effects : Compounds similar to this compound have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .

Antimicrobial Properties

The compound's thienopyrimidine moiety has been associated with antimicrobial properties:

  • Antifungal Activity : In vitro studies have shown that related compounds display significant antifungal activity against various pathogens, suggesting that this compound may also possess similar properties .

Structure-Activity Relationships (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is often influenced by their structural characteristics:

Structural FeatureEffect on Activity
Fluorine SubstitutionEnhances lipophilicity and potency
Sulfanyl GroupContributes to enzyme inhibition
Acetamide LinkageModulates pharmacokinetics

These features can be optimized through synthetic modifications to enhance the compound's therapeutic potential.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study conducted on a series of thieno[2,3-d]pyrimidine derivatives found that certain modifications resulted in improved cytotoxicity against human cancer cell lines, particularly those resistant to conventional therapies .
  • Mechanism of Action :
    • Molecular docking studies revealed that this compound binds effectively to target enzymes involved in tumor growth and proliferation, indicating a potential mechanism for its antitumor effects .
  • Antimicrobial Testing :
    • In vitro assays demonstrated that this compound exhibits significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

Q & A

(Basic) What spectroscopic methods are recommended for confirming the structural integrity of N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide?

Methodological Answer:
To confirm structural integrity, employ a combination of:

  • 1H-NMR and 13C-NMR : Assign proton and carbon environments, focusing on aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and thienopyrimidine moieties) and acetamide carbonyl signals (δ ~170 ppm) .
  • IR Spectroscopy : Verify characteristic peaks for C=O (1650–1750 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-S (600–700 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical mass (e.g., 429.539 g/mol as per synthesis reports) .

(Advanced) How can researchers optimize the synthetic yield of this compound under nucleophilic substitution conditions?

Methodological Answer:
Key optimization strategies include:

  • Catalytic System : Use NaHCO₃/NaI in polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .
  • Reaction Temperature : Maintain 60–80°C for 12–24 hours to balance reactivity and side-product formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials.
    Table 1 : Representative Yields from Analogous Syntheses
Starting MaterialConditionsYieldReference
4-(piperazin-1-yl)thieno[2,3-d]pyrimidineNaHCO₃/NaI, DMF, 70°C60–75%
Thieno[2,3-d]pyrimidin-4-thiol derivativesK₂CO₃, DMSO, 80°C50–65%

(Advanced) What computational approaches are suitable for predicting the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of tyrosine kinases (e.g., EGFR or B-Raf). Focus on hydrogen bonding with pyrimidine nitrogen atoms and hydrophobic interactions with the thiophene ring .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energy (MM-PBSA) .
    Key Finding : Analogous thienopyrimidines showed ∆G values of −8.2 to −9.5 kcal/mol against EGFR, correlating with IC₅₀ values < 1 µM in vitro .

(Basic) What crystallographic parameters are critical for resolving the compound’s 3D structure?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
  • Refinement : Apply SHELXL for structure solution, focusing on:
    • Torsion Angles : Between the fluorophenyl and thienopyrimidine planes (typically 30–50° for similar acetamides) .
    • Hydrogen Bonding : Analyze N-H···O and C-H···S interactions to confirm supramolecular packing .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of analogs with improved anticancer potency?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 2-fluorophenyl ring to enhance π-π stacking with kinase targets .
  • Side Chain Variations : Replace the acetamide sulfur with sulfone (-SO₂-) to improve solubility and metabolic stability .
    Table 2 : SAR Trends in Analogous Compounds
ModificationBioactivity (IC₅₀)Reference
2-Fluorophenyl0.8 µM (MCF7 cells)
4-Chlorophenyl1.2 µM
Sulfone substitution0.5 µM (improved solubility)

(Advanced) How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardize Assays : Use consistent cell lines (e.g., MCF7 for breast cancer) and protocols (MTT assay, 48–72 hr incubation) .
  • Control Variables : Account for differences in compound purity (HPLC ≥ 95%) and solvent effects (DMSO concentration ≤ 0.1%) .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., 0.8–1.5 µM range for thienopyrimidines) to identify outlier datasets .

(Advanced) What formulation strategies enhance oral bioavailability for in vivo testing?

Methodological Answer:

  • Nanoparticle Encapsulation : Use starch nanoparticles (size ~150 nm) to improve solubility and intestinal absorption, achieving >60% bioavailability in murine models .
  • Co-solvency : Prepare suspensions in PEG 400/water (1:1) to enhance dissolution rates .

(Basic) What in vitro models are appropriate for preliminary anticancer activity screening?

Methodological Answer:

  • Cell Lines : Use pancreatic cancer (MIA PaCa-2) and breast cancer (MCF7) cell lines, as thienopyrimidines show tropism for epithelial-derived cancers .
  • Assays : Perform MTT or SRB assays at 48–72 hours, with positive controls (e.g., doxorubicin) and IC₅₀ calculation via nonlinear regression .

(Advanced) How can metabolic stability of this compound be assessed preclinically?

Methodological Answer:

  • Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH regeneration system, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite ID : Perform HR-MS/MS to identify oxidation products (e.g., sulfoxide formation) or glucuronide conjugates .

(Advanced) What synergistic drug combinations could potentiate the compound’s efficacy in resistant cancers?

Methodological Answer:

  • MEK/B-Raf Inhibitors : Combine with trametinib (MEK inhibitor) to bypass resistance in BRAF-mutated cancers, achieving synergistic CI < 0.5 .
  • EGFR Inhibitors : Co-administer erlotinib to target compensatory signaling pathways in epithelial cancers .

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